molecular formula C7H9NOS B104370 2-Amino-5-methoxybenzenethiol CAS No. 6274-29-9

2-Amino-5-methoxybenzenethiol

Cat. No. B104370
CAS RN: 6274-29-9
M. Wt: 155.22 g/mol
InChI Key: QHALDOSHHZPRRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-methoxybenzenethiol involves several steps, including methylation, substitution reactions, and oxidation. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid starts with methylation using dimethyl sulfate, followed by a reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and finally oxidation with hydrogen peroxide to yield the final product . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, substitution, and bromination to achieve the desired compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-methoxybenzenethiol has been investigated using various spectroscopic techniques. For example, 2-amino-4-methoxybenzothiazole has been studied using FTIR, FT-Raman, UV-Visible, and NMR spectroscopies. Density Functional Theory (DFT) studies have been carried out to determine the structural, thermodynamical, vibrational, and electronic characteristics of the compound . These studies help in understanding the influence of substituents on the molecular structure and properties.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 2-Amino-5-methoxybenzenethiol show a variety of reactivities depending on the functional groups present. For instance, o-aminobenzenethiol reacts with 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones to form adducts, which can undergo thermal cyclization or dissociate under certain conditions . The oxidation of these compounds leads to dehydro-compounds, indicating the potential for redox chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-5-methoxybenzenethiol are influenced by their molecular structure. The presence of methoxy and amino groups can affect the compound's solubility, boiling and melting points, and stability. The electronic structure, as determined by spectroscopic methods and quantum chemical studies, provides insights into the reactivity and potential interactions of these compounds . The kinetic and thermodynamic stability, as well as the chemical hardness of the molecule, can be assessed through these studies .

Scientific Research Applications

Corrosion Inhibition

2-Amino-5-methoxybenzenethiol and its derivatives, particularly the 2-aminobenzene-1,3-dicarbonitriles (ABDNs), have been extensively studied for their corrosion inhibition properties. ABDN derivatives, like ABDN-3, have shown significant efficacy in inhibiting corrosion on mild steel surfaces in acidic environments, such as 1 M HCl solutions. This is attributed to their adsorption onto the metal surface, forming a protective barrier. Electrochemical and surface examination techniques, including Scanning Electron Microscopy (SEM) and Electrochemical Impedance Spectroscopy (EIS), have been used to confirm their effectiveness (Verma, Quraishi, & Singh, 2015).

Synthesis of Benzothiazolyl Compounds

2-Amino-5-methoxybenzenethiol has been utilized in the synthesis of various benzothiazolyl compounds. These compounds have applications in different fields, including pharmaceuticals and agrochemicals. One method involves binding 2-Aminobenzenethiol to resins and then acylating it with aliphatic and aromatic acids to produce 2-N-acyl-aminobenzenethiols. These are then cyclized to form benzothiazoles, useful in various chemical syntheses (Mourtas, Gatos, & Barlos, 2001).

Antimicrobial Activity

Several studies have focused on synthesizing compounds using 2-aminobenzene-thiols, which demonstrated moderate antimicrobial activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, and showed good activity against the fungus Candida albicans. These synthesized compounds, often 1,5-Benzothiazepines, are promising in the development of new antimicrobial agents (Pant et al., 2008).

Antitumor Activity

Compounds derived from 2-amino-5-methoxybenzenethiol have been investigated for their potential in cancer treatment. For instance, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed significant inhibitory activity against various cancer cell lines, highlighting the potential of these compounds in developing new anticancer agents (Tsai et al., 2016).

Dental Applications

Studies have also explored the use of derivatives of 2-Amino-5-methoxybenzenethiol in dental applications. For instance, 3,4-methylenedioxybenzene methoxyl methacrylate (MDBMM), a compound synthesized from similar moieties, was found to be a potential replacement for traditional comonomers and coinitiators in dental resins, indicating the scope of these compounds in dental material science (Shi & Nie, 2007).

properties

IUPAC Name

2-amino-5-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHALDOSHHZPRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20284365
Record name 2-amino-5-methoxybenzenethiol
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-5-methoxybenzenethiol

CAS RN

6274-29-9
Record name 2-Amino-5-methoxythiophenol
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Record name 2-amino-5-methoxybenzenethiol
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Record name 2-amino-5-methoxybenzene-1-thiol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 8N potassium hydroxide (1.3 1) was added 2-amino-6-methoxybenzothiazole (750 g) and the mixture was refluxed overnight. The resulting solution was neutralized by the addition of conc. HCl to pH 8.0, then acetic acid to pH 6.0. The precipitate which formed was filtered and washed with water to afford the title compound which was used immediately in Step 3.
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750 g
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-methoxybenzothiazole (15 g, 83.2 mmol), ethylene glycol (20.23 g, 0.33 mol) and 50% w/v KOH (100 ml) was heated under reflux for 24 h. On cooling to room temperature, toluene (60 ml) was added and the reaction mixture was cooled in an ice-bath and acidified with acetic acid (final pH 5-6). The reaction mixture was extracted with toluene (5×300 ml) and the combined organic extracts were washed with brine (2×200 ml), dried (MgSO4) and the solvent removed under reduced pressure to give the title compound (11.1 g, 86%) as a yellow solid which was used without further purification.
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15 g
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20.23 g
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60 mL
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Yield
86%

Synthesis routes and methods III

Procedure details

34.3 g (0.19 mol) of 2-amino-6-methoxy-benzothiazole and 140 g (2.5 mol) of 85% potassium hydroxide are refluxed in 350 ml of water for 5 hours. Then the mixture is cooled and neutralised with 200 ml of concentrated hydrochloric acid. The mixture is stirred for a further 30 minutes, the precipitate formed is suction filtered, washed with water and dried in vacuo. Yield: 24.0 g (81.4% of theory). The following is obtained analogously to Example B:
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34.3 g
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140 g
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350 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

A solution of 2-amino-6-methoxybenzothiazole (36 g, 200 mmol; Aldrich Chemical Co.) and 400 ml 30% aqueous potassium hydroxide was refluxed for 16 h. The dark solution was cooled to 0° C. and neutralized to pH 6 with 50% aqueous acetic acid and stirred for 1 h. The resulting slurry was filtered and the product collected on the filter paper and dried (25.29 g, 81% yield). 1H NMR (DMSO-d6) δ 6.91-6.44 (m, 3H), 5.90 (br s, 2H). 3.52 (s, 3H). MS Da/e=154 (M-H).
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36 g
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400 mL
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Synthesis routes and methods V

Procedure details

To 2-amino-6-methoxy-1,3-benzthiazole (5 g, 0.027M) was added to a solution of potassium hydroxide (25 g in 50 ml of water). The mixture was heated at 140° for 5 hours. The crude 2-amino-5-methoxybenzenethiol produced was diluted with water (150 ml) and to this was added copper powder (1.25 g, 1 equivalent) and iodobenzoic acid (6.8 g, 1 equivalent). The mixture was heated under reflux for 4 hours under nitrogen. On cooling the mixture was filtered to remove copper, and acidified with concentrated hydrochloric acid. The solution was filtered to give the product as a light green solid (5 g).
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5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methoxybenzenethiol
Reactant of Route 2
2-Amino-5-methoxybenzenethiol
Reactant of Route 3
2-Amino-5-methoxybenzenethiol
Reactant of Route 4
2-Amino-5-methoxybenzenethiol
Reactant of Route 5
2-Amino-5-methoxybenzenethiol
Reactant of Route 6
2-Amino-5-methoxybenzenethiol

Citations

For This Compound
37
Citations
SR Prakash, RL Ellsworth… - Journal of Labelled …, 1987 - Wiley Online Library
Two different syntheses of (5), one labeled with carbon‐14 in the quinonoid ring and the other in the phenyl ring are described. Treatment of p‐[U‐ 14 C]benzoquinone with 2‐amino‐5‐…
B Fang, M Chu, Z Wu, Y Shi, YS Zhao… - Journal of Materials …, 2019 - pubs.rsc.org
… 4-Bromo-N,N-diphenylaniline, (4-formylphenyl)boronic acid, potassium carbonate and 2-amino-5-methoxybenzenethiol were purchased from Alfa Aesar Co. and used without further …
Number of citations: 36 pubs.rsc.org
N Gautam, K Goyal, O Saini, A Kumar… - Journal of Fluorine …, 2011 - Elsevier
… which in turn was prepared by condensation of 2-amino-5-methoxybenzenethiol (1a) with 1,4-… (5b,c) were prepared by condensation of 2-amino-5-methoxybenzenethiol (1a)/2-amino-5-…
Number of citations: 20 www.sciencedirect.com
NP Prajapati, RH Vekariya… - International Letters of …, 2015 - researchgate.net
… A mixture of Ethyl cyanoformate (136 mg, 1 mmol), 2-amino-5-methoxybenzenethiol (109 mg, 1 mmol) and Lawesson’s Reagent (141 mg, 0.35 mmol) was irradiated in an open vessel …
Number of citations: 10 www.researchgate.net
X Gao, Y Deng, C Lu, L Zhang, X Wang, B Yu - Catalysts, 2018 - mdpi.com
The synthesis of organosulfur compounds via the construction of C−S bonds using CO 2 as a C1 resource is very interesting. Herein, a novel method of synthesizing benzothiazolones …
Number of citations: 7 www.mdpi.com
UC Pant, B Singhal, M Sati, S Pant - Phosphorus, Sulfur, and …, 2000 - Taylor & Francis
… 2-Amino-5-methoxybenzenethiol (0.155g; 0.00 1 mole) and 4-dimethylaminobenzal-4'-chloroacetophenone (0.2853; 0.00 1 mole) in dry ethanol (10 ml) were saturated with dry …
Number of citations: 1 www.tandfonline.com
K Goyal, N Gautam, N Khandelwal… - … and Nucleic Acids, 2013 - Taylor & Francis
The present article describes the synthesis of new 4H-1,4-benzothiazines via condensation and oxidative cyclization of substituted 2-aminobenzenethiols with β-diketones/β-ketoesters …
Number of citations: 16 www.tandfonline.com
EK Kirkeby, MK Chyan, G Diehl, DS Wilbur, Y Li… - Applied Radiation and …, 2023 - Elsevier
… The basic hydrolysis of 7 provides 2-amino-5-methoxybenzenethiol 8 and the crude material is used without further purification. Although 8 is commercially available, this step is easy to …
Number of citations: 3 www.sciencedirect.com
X Gao, B Yu, Y Zhao, L Hao, Z Liu - RSC Advances, 2014 - pubs.rsc.org
… In the case of 2-amino-5-methoxybenzenethiol as the substrate, the product yield reached 71% (Table 2, entry 3). The reactivity of the substrates with electron withdrawing groups was …
Number of citations: 26 pubs.rsc.org
D Du, H Wu - Journal of Chemical Research, 2020 - journals.sagepub.com
… The reaction was monitored by TLC to confirm the formation of 2-amino-5-methoxybenzenethiol (2). After cooling to 25 C, 2-bromomethyl-2-butylhexanoate (15.9 g, 0.06 mol) was …
Number of citations: 2 journals.sagepub.com

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